4-Nitro-2-(4H-1,2,4-triazol-4-yl)phenol
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Overview
Description
4-Nitro-2-(4H-1,2,4-triazol-4-yl)phenol is a compound that features a nitro group, a triazole ring, and a phenol group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the triazole ring and nitro group imparts unique chemical properties to the compound, making it a subject of extensive research.
Preparation Methods
The synthesis of 4-Nitro-2-(4H-1,2,4-triazol-4-yl)phenol typically involves the nitration of 2-(4H-1,2,4-triazol-4-yl)phenol. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperatures to ensure the selective nitration of the phenol ring.
Industrial production methods may involve a similar synthetic route but on a larger scale, with optimizations for yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
4-Nitro-2-(4H-1,2,4-triazol-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, reduction of the nitro group yields 2-(4H-1,2,4-triazol-4-yl)aniline.
Scientific Research Applications
4-Nitro-2-(4H-1,2,4-triazol-4-yl)phenol has several scientific research applications:
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells[][3].
Mechanism of Action
The mechanism of action of 4-Nitro-2-(4H-1,2,4-triazol-4-yl)phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The triazole ring can bind to metal ions, forming coordination complexes that exhibit unique biological activities .
Comparison with Similar Compounds
Similar compounds include:
4-(4H-1,2,4-triazol-4-yl)benzoic acid: This compound has a carboxylic acid group instead of a nitro group, which affects its chemical reactivity and applications.
5-(4H-1,2,4-triazol-4-yl)isophthalic acid: This compound features two carboxylic acid groups and is used in the synthesis of coordination polymers.
Properties
Molecular Formula |
C8H6N4O3 |
---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
4-nitro-2-(1,2,4-triazol-4-yl)phenol |
InChI |
InChI=1S/C8H6N4O3/c13-8-2-1-6(12(14)15)3-7(8)11-4-9-10-5-11/h1-5,13H |
InChI Key |
LRBQQMWLYWBUJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N2C=NN=C2)O |
Origin of Product |
United States |
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